![molecular formula C34H27FO9 B561951 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose CAS No. 1309463-38-4](/img/structure/B561951.png)
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose
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Description
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose is a chemical compound with the molecular formula C34H27FO9 . It has an average mass of 598.571 Da and a monoisotopic mass of 598.163940 Da . This compound is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the title compounds required for the identification of structural features of the Bordetella pertussis endotoxin have been synthesized by condensation of benzyl 3-O-benzyl-2-deoxy-beta-L-erythro-pentopyranoside with 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl bromide .Molecular Structure Analysis
The molecular structure of this compound includes five defined stereocentres . It has a density of 1.4±0.1 g/cm3, a boiling point of 699.9±55.0 °C at 760 mmHg, and a flash point of 362.8±26.4 °C .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a vapour pressure of 0.0±2.2 mmHg at 25°C and an enthalpy of vaporization of 102.5±3.0 kJ/mol . It also has a molar refractivity of 154.3±0.4 cm3, and a polar surface area of 114 Å2 .Scientific Research Applications
Synthesis and Characterization
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose serves as an essential intermediate in the synthesis of complex carbohydrates and glycosides. Research demonstrates its use in preparing epimeric 4-deoxy-4-fluoro carbohydrates for potential use as impurity standards and confirming the stereoselectivity of key fluorination steps in drug synthesis processes (Subotkowski, Friedrich, & Weiberth, 2011). Further studies have synthesized benzoylated deoxyfluoropyranosides from this compound, highlighting its versatility in carbohydrate chemistry (Esmurziev, Simić, Hoff, & Sundby, 2010).
Pharmaceutical Applications
This compound plays a critical role in developing glycosylated fragments related to the core structure of the GPI anchor of Trypanosoma brucei, indicating its potential in creating therapeutics targeting protozoan parasites (Ziegler, Dettmann, & Duszenko, 2000). Additionally, it has been utilized in the synthesis of phosphorylated 3,4-branched trisaccharides corresponding to LPS inner core structures of Neisseria meningitidis and Haemophilus influenzae, which are crucial for developing vaccines and understanding bacterial pathogenesis (Olsson & Oscarson, 2010).
Methodological Innovations
Researchers have developed new methodologies for direct glycosylation using anomeric hydroxy sugars, with this compound serving as a key example. These methodologies enhance the efficiency of synthesizing complex carbohydrates, proving essential for pharmaceutical research and development (Kim, Fulse, Baek, Lee, & Jeon, 2008). Furthermore, the compound has facilitated the synthesis of oligosaccharides, including those with potential applications in understanding bacterial antigens and developing antibacterial therapies (Zhang, Yan, Liang, Wu, Wang, & Kong, 2007).
properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-4,5,6-tribenzoyloxy-3-fluorooxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2/t26-,27-,28+,29+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHDGLUGFUHKLC-LSPAEZJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27FO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747492 |
Source
|
Record name | 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose | |
CAS RN |
1309463-38-4 |
Source
|
Record name | 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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